1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
CAS No.: 1781830-80-5
Cat. No.: VC11602264
Molecular Formula: C11H11NO2
Molecular Weight: 189.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1781830-80-5 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.2 |
Introduction
Structural Characterization
The molecular formula of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . Its structure features a partially saturated indole core, where the pyrrole ring is reduced at the 2,3-position, forming a dihydroindole system. Key substituents include:
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A methyl group at the 1-position (N-methyl).
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A second methyl group at the 3-position.
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A carbonyl group (oxo) at the 2-position.
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A formyl group (carbaldehyde) at the 5-position of the aromatic benzene ring.
The SMILES notation (CC1C2=C(C=CC(=C2)C=O)N(C1=O)C) and InChIKey (FMAPKKKFOYYADG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features . The planar aromatic system and electron-withdrawing substituents suggest potential reactivity at the formyl and carbonyl groups, making the compound a candidate for further derivatization.
Synthesis and Preparation
While no direct synthesis of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is documented, analogous 2,3-dihydroindole derivatives are synthesized via palladium-catalyzed cross-coupling, cyclization, and functional group interconversion. Key steps from related patents include:
Palladium-Mediated Cross-Coupling
The US7544685B2 patent describes methods for preparing 5-substituted dihydroindoles via Suzuki-Miyaura coupling. For example, 5-halo-1H-indoles react with boronic acids (e.g., pyridine-4-boronic acid) in the presence of a palladium catalyst to introduce aryl or heteroaryl groups at the 5-position . Adapting this approach, the formyl group in 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde could be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, post cross-coupling.
Reductive Cyclization and Functionalization
Another route involves reductive cyclization of nitroarenes or imines. For instance, the reduction of 7-fluoro-2,3-dihydro-1H-indol-5-ylamine using palladium on activated carbon in the presence of ammonium formate yields dihydroindole intermediates . Subsequent oxidation or formylation steps could generate the oxo and carbaldehyde groups.
Purification and Isolation
Purification techniques such as flash chromatography (using ethyl acetate/triethylamine eluents) and recrystallization from solvents like tetrahydrofuran or methanol are critical for isolating pure dihydroindole derivatives . These methods ensure the removal of byproducts and unreacted starting materials, as exemplified in the synthesis of related compounds.
Physicochemical Properties
Experimental data for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde remain sparse, but predicted properties from computational models offer preliminary insights:
Collision Cross Section (CCS)
Ion mobility spectrometry predicts the following CCS values for adducts of the compound :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 190.08626 | 139.8 |
[M+Na]⁺ | 212.06820 | 152.8 |
[M+NH₄]⁺ | 207.11280 | 148.2 |
[M-H]⁻ | 188.07170 | 141.1 |
These values reflect the molecule’s gas-phase conformation and polarizability, which are relevant for mass spectrometry-based identification.
Solubility and Stability
The compound’s solubility is likely influenced by its polar functional groups. The formyl and oxo groups may enhance solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), while the aromatic system could limit aqueous solubility. Stability under acidic or basic conditions remains uncharacterized but warrants investigation given the sensitivity of aldehydes to oxidation.
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